
Docos-11-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-11-YN-1-OL: is an organic compound with the molecular formula C22H42O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms and a hydroxyl group at the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Docos-11-YN-1-OL typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by reduction and hydroxylation . For instance, starting from a shorter alkyne, the chain can be extended using Grignard reagents or organolithium compounds . The triple bond can then be reduced using Lindlar’s catalyst to form a cis-alkene, which is subsequently hydroxylated to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, catalytic processes and green chemistry principles are often employed to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: Docos-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: for partial reduction and with a palladium catalyst for complete reduction.
Substitution: or for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of docos-11-yn-1-one or docos-11-yn-1-al.
Reduction: Formation of docos-11-en-1-ol or docosane-1-ol.
Substitution: Formation of docos-11-yn-1-chloride or docos-11-yn-1-bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Docos-11-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways involving long-chain alkynes.
Medicine: Potential applications in medicine include the development of novel pharmaceuticals and drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, surfactants, and lubricants. Its unique properties make it valuable in the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of Docos-11-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
13-Tetradece-11-yn-1-ol: Another long-chain alkyne alcohol with a similar structure but shorter chain length.
11-Dodecyn-1-ol: A shorter alkyne alcohol with similar functional groups.
Uniqueness: Docos-11-YN-1-OL is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter alkyne alcohols.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
61097-37-8 |
|---|---|
Molekularformel |
C22H42O |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
docos-11-yn-1-ol |
InChI |
InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-10,13-22H2,1H3 |
InChI-Schlüssel |
QYGDQCWQXJPCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


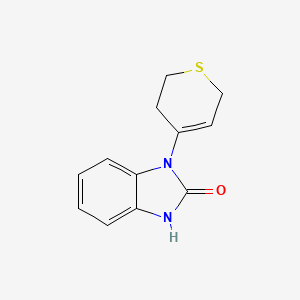
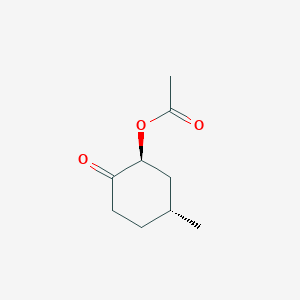

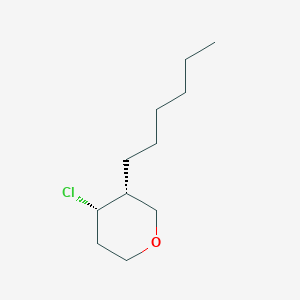
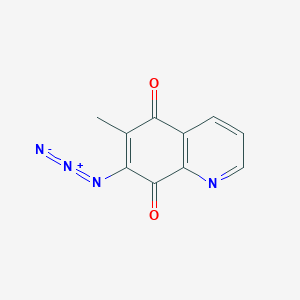
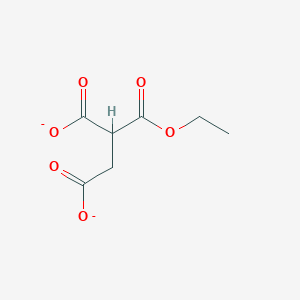
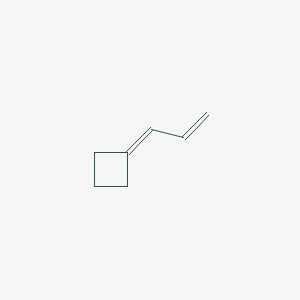
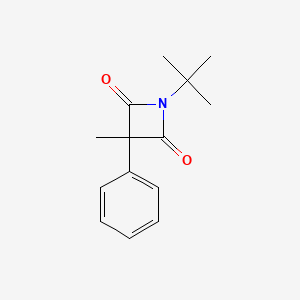


![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14589521.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)

